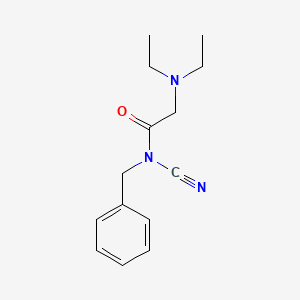
Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- is a complex organic compound with a unique structure that includes an acetamide group, a cyanobenzyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- typically involves multi-step organic reactions. One common method includes the reaction of alpha-cyanobenzyl chloride with diethylamine in the presence of a base to form the intermediate product, which is then reacted with acetamide under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyanobenzyl group can interact with active sites of enzymes, while the diethylamino group may enhance binding affinity. These interactions can modulate biochemical pathways and influence cellular processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl (alpha-cyanobenzyl)malonate: Similar in structure but with a malonate group instead of an acetamide group.
®-alpha-cyanobenzyl acetate: Contains an acetate group instead of an acetamide group.
Uniqueness
Acetamide, N-(alpha-cyanobenzyl)-2-(diethylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
101116-38-5 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
N-benzyl-N-cyano-2-(diethylamino)acetamide |
InChI |
InChI=1S/C14H19N3O/c1-3-16(4-2)11-14(18)17(12-15)10-13-8-6-5-7-9-13/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
BLFJYFWDIFPJDN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)N(CC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















